Cas no 2580233-40-3 (tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate)
tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate
- EN300-27732299
- 2580233-40-3
- tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate
-
- Inchi: 1S/C10H15F2NO2/c1-8(2,3)15-7(14)9-5-13-4-6(9)10(9,11)12/h6,13H,4-5H2,1-3H3
- InChI Key: UHBJIHIKEISLFK-UHFFFAOYSA-N
- SMILES: FC1(C2CNCC21C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 219.10708505g/mol
- Monoisotopic Mass: 219.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3Ų
tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732299-0.05g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 0.05g |
$1417.0 | 2025-03-19 | |
| Enamine | EN300-27732299-0.1g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 | |
| Enamine | EN300-27732299-0.25g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 0.25g |
$1551.0 | 2025-03-19 | |
| Enamine | EN300-27732299-0.5g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
| Enamine | EN300-27732299-1.0g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
| Enamine | EN300-27732299-2.5g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 2.5g |
$3304.0 | 2025-03-19 | |
| Enamine | EN300-27732299-5.0g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 | |
| Enamine | EN300-27732299-10.0g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 | |
| Enamine | EN300-27732299-1g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 1g |
$1686.0 | 2023-09-10 | ||
| Enamine | EN300-27732299-5g |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2580233-40-3 | 5g |
$4890.0 | 2023-09-10 |
tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl 6,6-difluoro-3-azabicyclo3.1.0hexane-1-carboxylate
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate, identified by the CAS number 2580233-40-3, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of bicyclic amines, which have gained significant attention in recent years due to their potential applications in drug discovery and materials science.
The structure of tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate is characterized by a bicyclic framework consisting of a six-membered ring fused with a three-membered ring, containing a nitrogen atom at the 3-position. The presence of two fluorine atoms at the 6-position introduces unique electronic and steric effects, making this compound highly versatile in various chemical reactions.
Recent studies have highlighted the importance of bicyclic amines like tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules with complex architectures. For instance, its ability to participate in ring-opening reactions under specific conditions has been exploited to synthesize novel heterocyclic compounds with promising pharmacological profiles.
In addition to its role in drug discovery, this compound has also found applications in polymer chemistry. The carboxylate group present in its structure can be utilized to form ester linkages, enabling the synthesis of high-performance polymers with tailored mechanical and thermal properties. This makes it an attractive candidate for use in advanced materials such as thermoplastics and elastomers.
The synthesis of tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding bicyclic amine precursor. Recent advancements in catalytic asymmetric synthesis have allowed for the efficient construction of this compound with high enantiomeric purity, which is crucial for its application in chiral recognition studies.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the fluorine atoms at the 6-position significantly influence the compound's electronic distribution, enhancing its reactivity towards electrophilic substitution reactions.
In conclusion, tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate is a versatile compound with diverse applications across various fields of chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative chemical compounds and materials.
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